molecular formula C20H15NO2 B5711277 (2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5711277
M. Wt: 301.3 g/mol
InChI Key: ZGGPVBCLRHSYMI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a fluorenyl group and a furan ring, which are both aromatic systems, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate fluorenyl amine and a furan-containing aldehyde or ketone under acidic or basic conditions.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the double bond in the enamide can yield the corresponding amide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorenyl and furan rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system.

    Material Science: Its unique structure makes it a candidate for organic electronic materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying enzyme interactions and binding sites.

Industry

    Polymer Science: Can be a monomer or a building block in the synthesis of advanced polymers.

    Dye and Pigment Industry: Its aromatic nature makes it suitable for developing new dyes.

Mechanism of Action

The mechanism of action of (2E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic amino acids in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(9H-fluoren-2-yl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-(9H-fluoren-2-yl)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

    Aromatic Systems: The combination of fluorenyl and furan rings is unique, providing distinct electronic and steric properties.

    Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns compared to other enamides.

Properties

IUPAC Name

(E)-N-(9H-fluoren-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(10-8-17-5-3-11-23-17)21-16-7-9-19-15(13-16)12-14-4-1-2-6-18(14)19/h1-11,13H,12H2,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPVBCLRHSYMI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.